molecular formula C9H9N3O6S B12918777 N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide CAS No. 848937-74-6

N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

Cat. No.: B12918777
CAS No.: 848937-74-6
M. Wt: 287.25 g/mol
InChI Key: ZQLLNEYLBWTCOF-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a nitrophenyl group, an oxooxazolidine ring, and a sulfonamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-nitroaniline with a suitable oxazolidine derivative under controlled conditions. One common method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, with solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Reduction: The major product is N-(4-aminophenyl)-2-oxooxazolidine-3-sulfonamide.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)acetamide
  • N-(4-Nitrophenyl)thiazol-2-yl derivatives
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide

Uniqueness

N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxooxazolidine ring differentiates it from other nitrophenyl derivatives, providing unique structural and functional properties .

Properties

CAS No.

848937-74-6

Molecular Formula

C9H9N3O6S

Molecular Weight

287.25 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C9H9N3O6S/c13-9-11(5-6-18-9)19(16,17)10-7-1-3-8(4-2-7)12(14)15/h1-4,10H,5-6H2

InChI Key

ZQLLNEYLBWTCOF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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